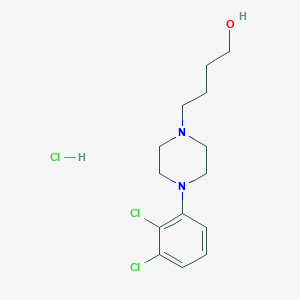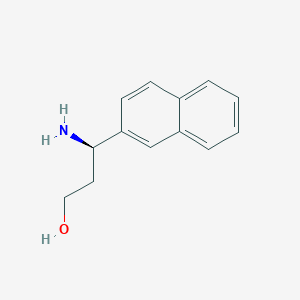
1-(2,3-Dichlorophenyl)-4-(4-hydroxybutyl)piperazine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-ol hydrochloride is a chemical compound known for its significant applications in pharmaceutical research. It is often used as an analytical material and is not a USP Reference Standard . The compound’s molecular formula is C24H30Cl4N4.2HCl .
Vorbereitungsmethoden
The synthesis of 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-ol hydrochloride involves multiple steps. One common synthetic route includes the reaction of 2,3-dichloroaniline with piperazine to form 2,3-dichlorophenylpiperazine. This intermediate is then reacted with 4-chlorobutan-1-ol under specific conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-ol hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a pharmaceutical analytical impurity, aiding in the detection, identification, and measurement of pharmaceutical impurities . Additionally, it is used in the development and validation of analytical methods, stress studies, and process R&D .
Wirkmechanismus
The mechanism of action of 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-ol hydrochloride can be compared with similar compounds such as:
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: This compound shares a similar structure but differs in its specific functional groups and applications.
7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one:
These comparisons highlight the uniqueness of 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-ol hydrochloride in terms of its specific applications and chemical properties.
Eigenschaften
Molekularformel |
C14H21Cl3N2O |
|---|---|
Molekulargewicht |
339.7 g/mol |
IUPAC-Name |
4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H20Cl2N2O.ClH/c15-12-4-3-5-13(14(12)16)18-9-7-17(8-10-18)6-1-2-11-19;/h3-5,19H,1-2,6-11H2;1H |
InChI-Schlüssel |
UOQHQBNOXIKNRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCCO)C2=C(C(=CC=C2)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 1,1-dimethyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13331731.png)


![1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13331752.png)
![9-Oxa-2-thia-6-azaspiro[4.5]decane](/img/structure/B13331757.png)
![8-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride](/img/structure/B13331760.png)



![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B13331791.png)

![tert-Butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13331807.png)
